2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple bromine atoms, methoxy groups, and hydrazide functionalities, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-methoxyphenol with acetohydrazide under controlled conditions to form an intermediate hydrazone. This intermediate is then reacted with 3,5-dibromo-4-hydroxybenzaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: A simpler compound with similar functional groups.
4-Bromo-2-(2-methoxyphenoxy)acetohydrazide: Another hydrazide derivative with comparable properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H13Br3N2O4 |
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Molecular Weight |
537.0 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-24-10-2-3-14(11(17)6-10)25-8-15(22)21-20-7-9-4-12(18)16(23)13(19)5-9/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
MXMJZOKGZOMTQE-IFRROFPPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)Br |
Origin of Product |
United States |
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